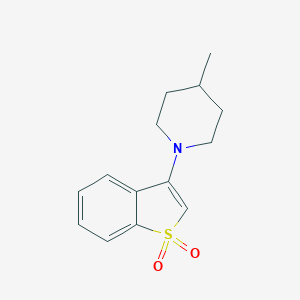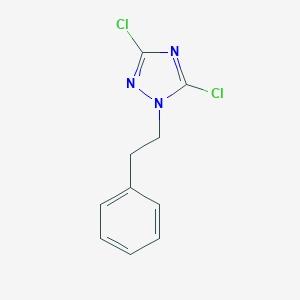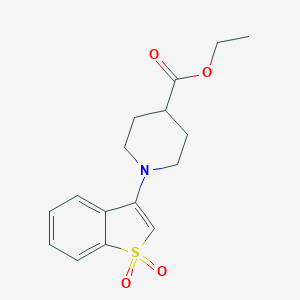![molecular formula C16H21N5OS B249470 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide, also known as BTA-CACH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA-CACH is a tetrazole-based compound that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to act on multiple targets. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. In preclinical studies, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is its relatively simple synthesis method, which makes it easy to produce on a large scale. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide.
Direcciones Futuras
There are several future directions for the research and development of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide. One direction is to optimize the synthesis method to improve the yield and purity of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide to better understand its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide and to identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide in humans.
Métodos De Síntesis
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide involves the reaction of 1-benzyl-1H-tetrazol-5-thiol with N-cyclohexylacetyl chloride in the presence of a base. The reaction yields 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide as a white crystalline solid with a yield of up to 70%. The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also shown potential as a treatment for neurological disorders such as Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
Propiedades
Nombre del producto |
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide |
|---|---|
Fórmula molecular |
C16H21N5OS |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21N5OS/c22-15(17-14-9-5-2-6-10-14)12-23-16-18-19-20-21(16)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) |
Clave InChI |
VBBCMFZUJXSXRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)NC(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
